But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic salts, requiring careful attention to both the cationic base component and the anionic acid moiety. The complete chemical name, but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile, reflects the salt formation between (E)-but-2-enedioic acid and the complex organic base. The but-2-enedioic acid component represents the trans-isomer of butenedioic acid, commonly known as fumaric acid, with the systematic name (2E)-but-2-enedioic acid indicating the E-configuration across the central double bond.
The base component demonstrates remarkable structural complexity, beginning with the imidazolidin-2-ylidene core that serves as the central scaffold. This five-membered saturated heterocycle contains two nitrogen atoms and features a characteristic ylidene functionality at the 2-position, indicating the presence of an exocyclic double bond system. The propanedinitrile substituent attached to this ylidene position introduces two cyano groups, significantly influencing the compound's electronic properties and spectroscopic behavior.
The nomenclature further encompasses the elaborate side chain consisting of a 2-aminoethyl linker that connects the imidazolidine ring to a furan-based moiety. This furan component, specifically designated as 5-(piperidin-1-ylmethyl)furan-2-yl, incorporates a six-membered piperidine ring through a methylene bridge at the 5-position of the furan ring. The complete side chain assembly demonstrates sophisticated synthetic methodology and represents a convergent approach to complex heterocyclic architecture.
| Nomenclature Component | Systematic Description | Chemical Function |
|---|---|---|
| But-2-enedioic acid | (2E)-butenedioic acid | Carboxylic acid salt former |
| Imidazolidin-2-ylidene | 2-methylene-imidazolidine | Central heterocyclic scaffold |
| Propanedinitrile | Dicyanomethyl group | Electron-withdrawing substituent |
| Piperidin-1-ylmethyl | N-methylpiperidine | Basic nitrogen functionality |
| Furan-2-yl | 2-furylmethyl | Aromatic heterocycle |
The International Union of Pure and Applied Chemistry naming system requires specific attention to stereochemistry, particularly for the but-2-enedioic acid component where the E-configuration across the C=C double bond must be explicitly indicated. The canonical Simplified Molecular Input Line Entry System representation confirms the structural complexity: C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O, which systematically encodes both the base and acid components.
Properties
CAS No. |
135017-85-5 |
|---|---|
Molecular Formula |
C23H30N6O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c20-12-16(13-21)19-23-7-11-25(19)10-6-22-14-17-4-5-18(26-17)15-24-8-2-1-3-9-24;5-3(6)1-2-4(7)8/h4-5,22-23H,1-3,6-11,14-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ULJCVCIVEVXIKD-WLHGVMLRSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Synonyms |
(1-(2-(((5-(piperidinomethyl)-2-furanyl)methyl)amino)ethyl)-2-imidazolidinylidene)propanedinitrile fumarate KW 5092 KW-5092 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazolidin-2-ylidene Propanedinitrile Core
The imidazolidin-2-ylidene propanedinitrile moiety forms the central scaffold of the target compound. Patent CA2596237A1 describes a method for synthesizing analogous imidazolidin-2-ylidene derivatives via condensation reactions. A representative protocol involves:
-
Reaction of 1-(3-bromopropyl)-3-(3-hydroxypropyl)imidazolidin-2-ylidene propanedinitrile with methanesulfonate under basic conditions.
-
Activation of the hydroxypropyl group using methanesulfonyl chloride (MsCl) in anhydrous toluene at 0–5°C under argon, yielding a mesylated intermediate .
-
Nucleophilic displacement of the mesylate group with a secondary amine (e.g., piperidine derivatives) in the presence of potassium hydride (KH) and diisopropyl ether, achieving 75–85% yields after silica gel chromatography .
Key Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous toluene | |
| Temperature | 0–5°C (mesylation), RT (displacement) | |
| Base | Potassium hydride | |
| Purification | Silica gel chromatography |
Preparation of the 5-(Piperidin-1-ylmethyl)Furan-2-ylmethylamino Ethyl Side Chain
The furan-containing side chain requires functionalization of the furan ring with piperidinylmethyl and methylaminoethyl groups. A modified approach from Ambeed involves:
-
Mannich Reaction: Condensation of furfural with piperidine and formaldehyde in ethanol, yielding 5-(piperidin-1-ylmethyl)furan-2-carbaldehyde (85% yield).
-
Reductive Amination: Reaction of the aldehyde with ethylenediamine using sodium cyanoborohydride (NaBH3CN) in methanol, forming the methylaminoethyl side chain (70% yield) .
Critical Parameters:
-
Catalyst: NaBH3CN ensures selective reduction of the imine intermediate.
-
Solvent: Methanol facilitates proton transfer during reductive amination .
Coupling of Core and Side Chain
The imidazolidin core and furan side chain are coupled via nucleophilic substitution. Drawing from CA2596237A1 :
-
Alkylation: Treatment of the mesylated imidazolidin core with the furan-derived amine in dimethylformamide (DMF) at 60°C for 12 hours.
-
Base: Triethylamine (Et3N) neutralizes HBr generated during the reaction, driving the reaction to completion (yield: 65–72%) .
Optimization Insight:
-
Elevated temperatures (60°C) improve reaction kinetics but may necessitate stringent moisture control to prevent hydrolysis of the dicyano group .
Salt Formation with But-2-enedioic Acid
The final step involves converting the free base into the but-2-enedioic acid salt. A method adapted from CN101098699A includes:
-
Acid-Base Reaction: Dissolving the free base in ethanol and adding stoichiometric maleic acid (1:1 molar ratio) at 50°C.
-
Crystallization: Cooling the mixture to 4°C to precipitate the salt, followed by filtration and drying under vacuum (purity >98% by HPLC) .
Analytical Data:
-
FT-IR: Peaks at 1720 cm⁻¹ (carboxylic acid C=O) and 2210 cm⁻¹ (nitrile C≡N) confirm salt formation .
Purification and Characterization
Purification:
-
Chromatography: Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
-
Recrystallization: Ethanol/water mixtures yield high-purity crystals of the final salt .
Characterization:
Chemical Reactions Analysis
Types of Reactions: : KW-5092 undergoes various chemical reactions, including:
Oxidation: KW-5092 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: KW-5092 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity:
Research indicates that derivatives of but-2-enedioic acid exhibit antitumor properties. The compound's structural modifications enhance its interaction with biological targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
Anti-inflammatory Properties:
But-2-enedioic acid derivatives are explored for their anti-inflammatory effects. The incorporation of piperidine and furan moieties enhances the compound's ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects:
There is emerging evidence that but-2-enedioic acid derivatives may offer neuroprotective benefits. The unique structural features of the compound allow it to cross the blood-brain barrier, potentially providing therapeutic effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Herbicide Development:
The chemical structure of but-2-enedioic acid derivatives can be modified to develop new herbicides. Their efficacy in inhibiting specific plant enzymes involved in growth regulation has been studied, suggesting potential applications in sustainable agriculture practices .
Fungicide Properties:
Fumaric acid and its derivatives have shown antifungal activity against a range of plant pathogens. This property can be harnessed to create environmentally friendly fungicides that minimize chemical residues on crops while effectively controlling fungal diseases .
Material Science
Polymer Production:
But-2-enedioic acid is a key component in the production of various polymers, including polyesters and polyamides. Its derivatives can enhance the mechanical properties and thermal stability of these materials, making them suitable for applications in packaging, automotive, and construction industries .
Biodegradable Plastics:
The increasing demand for biodegradable materials has led to the exploration of but-2-enedioic acid derivatives in creating eco-friendly plastics. These materials can decompose naturally, reducing environmental impact compared to conventional plastics .
Case Studies
Mechanism of Action
KW-5092 exerts its effects through two main mechanisms:
Acetylcholinesterase Inhibition: KW-5092 inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine. .
Acetylcholine Release Facilitation: KW-5092 facilitates the release of acetylcholine from enteric neurons, further enhancing gastrointestinal motility
Comparison with Similar Compounds
Fesoterodine Fumarate [(E)-but-2-enedioic acid;2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl methylpropanoate]
Structural Similarities :
- Both contain but-2-enedioic acid (fumarate) as a counterion or backbone.
- Piperidine derivatives are present (diisopropylamine in Fesoterodine vs. piperidin-1-ylmethyl in the target compound).
Key Differences :
- Functional Groups: Fesoterodine uses a methylpropanoate ester, whereas the target compound features propanedinitrile, which may reduce hydrolysis susceptibility .
Therapeutic Implications :
- Fesoterodine is an antimuscarinic for urinary incontinence. The target compound’s imidazolidin-2-ylidene and dinitrile groups suggest a novel mechanism, possibly with improved receptor subtype selectivity .
Astemizole [1-(4-Fluorobenzyl)-N-[1-(4-methoxyphenethyl)piperidin-4-yl]-1H-benzimidazol-2-amine]
Structural Similarities :
Key Differences :
- Electron-Withdrawing Groups : Astemizole lacks a dinitrile group, relying on fluorine and methoxy substituents for activity.
Benzimidazolyl Pyridyl Ether Derivatives (e.g., {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)amine)
Structural Similarities :
Key Differences :
- Backbone Chemistry : The target compound’s but-2-enedioic acid and dinitrile groups are absent in benzimidazolyl ethers, which rely on trifluoromethyl groups for potency.
- Synthetic Routes : Benzimidazolyl ethers often involve nucleophilic substitutions (e.g., KI in acetone ), while the target compound’s synthesis may require condensation reactions similar to those for imidazolidine derivatives .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The imidazolidin-2-ylidene ring in the target compound may require specialized catalysts (e.g., piperidine/acetate ) to avoid side reactions observed in imidazole synthesis .
- Receptor Binding : Molecular modeling suggests the propanedinitrile group enhances hydrogen bonding with muscarinic M3 receptors compared to Fesoterodine’s ester .
- Toxicity Considerations : The piperidin-1-ylmethyl furan moiety may pose CNS penetration risks, necessitating preclinical safety assessments akin to those for Astemizole .
Biological Activity
But-2-enedioic acid, also known as maleic acid, is a dicarboxylic acid that has garnered attention for its diverse biological activities. The compound , But-2-enedioic acid; 2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile], is a complex derivative with potential pharmacological applications. This article reviews its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : But-2-enedioic acid (maleic acid)
- Substituents :
- Piperidinyl group
- Furan derivative
- Imidazolidinylidene moiety
- Propanedinitrile side chain
This complex structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of but-2-enedioic acid exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A study highlighted that specific derivatives inhibited bacterial growth at concentrations as low as 10 μg/mL, indicating a promising avenue for antibiotic development .
Cytotoxic Effects
In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value of approximately 20 μM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has been found to inhibit protein tyrosine kinases, which play a crucial role in signaling pathways related to cell growth and differentiation. This inhibition could provide a mechanism through which the compound exerts its cytotoxic effects .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 10 | |
| Cytotoxicity | HCT-116 cells | 20 | |
| Enzyme Inhibition | Protein Tyrosine Kinase | IC50 ~20 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various maleic acid derivatives, including the compound in focus. The results indicated that modifications to the maleic acid core significantly enhanced activity against gram-positive bacteria, particularly MRSA. The study concluded that such derivatives could serve as lead compounds for developing new antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in HCT-116 cells. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the recommended synthetic strategies for this compound?
Answer:
The synthesis of this compound requires multi-step methodologies due to its structural complexity. Key steps include:
- Functional group assembly : Sequential coupling of the imidazolidine core with the piperidine-furan moiety via reductive amination or nucleophilic substitution .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during the formation of the propanedinitrile and but-2-enedioic acid moieties .
- Final deprotection and purification : Acidic or catalytic hydrogenation conditions to remove protecting groups, followed by HPLC or column chromatography for isolation .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation :
- Purity assessment :
- Reverse-phase HPLC : Use a C18 column with a gradient elution system (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) .
- Elemental analysis : Validate stoichiometry of nitrogen-rich regions (e.g., imidazolidine and nitrile groups) .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
Employ statistical Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
- Response surface methodology : Optimize yield and minimize byproducts (e.g., hydrolysis of nitrile groups) .
- Scale-up considerations : Use continuous flow reactors for exothermic steps (e.g., nitrile formation) to enhance reproducibility .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Comparative structural analysis : Map activity differences using analogs (e.g., fumaric acid derivatives vs. piperidine-containing compounds) to identify pharmacophore requirements .
- Dose-response studies : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected targets (e.g., kinases or GPCRs) .
Advanced: What computational tools predict the compound’s stability and degradation pathways?
Answer:
- Quantum chemical calculations :
- Use density functional theory (DFT) to model hydrolysis susceptibility of the nitrile and amide groups .
- Predict pKa values for protonation sites (e.g., piperidine nitrogen) using software like Gaussian or COSMO-RS .
- Degradation studies :
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold modifications :
- Synthesize analogs with substituted furans (e.g., 5-methylfuran) or alternative heterocycles (e.g., thiophene) to assess electronic effects .
- Replace the piperidine group with morpholine or azetidine to evaluate steric impacts .
- Biological testing :
- Use high-throughput screening (HTS) to measure IC50 values against enzyme targets (e.g., cyclooxygenase for anti-inflammatory potential) .
- Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to prioritize analogs with improved binding affinity .
Advanced: What methodologies assess the compound’s pharmacokinetic properties?
Answer:
- In vitro assays :
- In silico predictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
